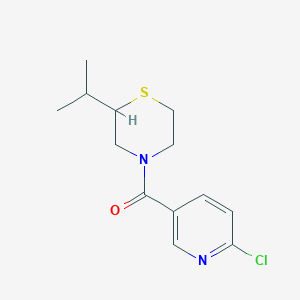
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a chemical compound that is widely used in scientific research. It is a thiomorpholine derivative that has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is not fully understood. However, it is known to interact with various neurotransmitter receptors in the brain, including the dopamine receptor and the serotonin receptor. It is also known to have an affinity for certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and motivation. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research involving 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the compound's effects on various neurotransmitter systems in the brain. Additionally, research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a complex process that involves several steps. The first step involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. The second step involves the reaction of 6-chloronicotinoyl chloride with thiomorpholine to form 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various scientific research applications. It is widely used in the field of medicinal chemistry to develop new drugs. It is also used in the field of neuroscience to study the mechanisms of action of various neurotransmitters. Additionally, it is used in the field of biochemistry to study the structure and function of proteins.
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9(2)11-8-16(5-6-18-11)13(17)10-3-4-12(14)15-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVZTZLYRFQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)
![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid](/img/structure/B2420862.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2420866.png)

![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)




![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2420880.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2420881.png)